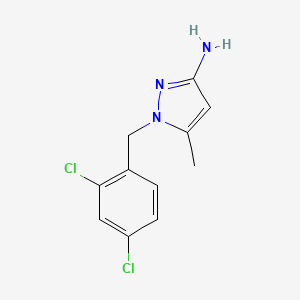

1-(2,4-dichlorobenzyl)-5-methyl-1H-pyrazol-3-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Antihyperglycemic Activity

The compound 1-(2,4-dichlorobenzyl)-5-methyl-1H-pyrazol-3-amine and its derivatives have been studied for their potential antihyperglycemic activities. For instance, a study reported the synthesis and structure-activity relationship of similar pyrazolones, revealing potent antihyperglycemic effects in diabetic mice, indicating their potential as new classes of antihyperglycemic agents (Kees et al., 1996).

Antipyretic Effects

Additionally, certain pyrazoline derivatives demonstrated hypothermic and antipyretic effects in mice, suggesting their potential as antipyretic agents. The compounds showed a reversal of lipopolysaccharide-induced fever, indicating their utility in managing fever (Souza et al., 2002).

Anti-Inflammatory and DNA Binding Properties

Derivatives of pyrazole have also been explored for their anti-inflammatory activities and DNA binding properties. A study on Schiff bases and their palladium complexes indicated significant anti-inflammatory effects and DNA binding capabilities, highlighting their potential therapeutic applications (Bhuvaneswari et al., 2020).

Inhibition of Renal Tubular Glucose Reabsorption

Research into analogs of pyrazolone derivatives has revealed their potential to correct hyperglycemia by selectively inhibiting renal tubular glucose reabsorption. This indicates a novel mechanism of action different from existing antidiabetic drugs, expanding the scope of potential treatments for diabetes (Kees et al., 1996).

Mécanisme D'action

Target of Action

It’s structurally related compound, 2,4-dichlorobenzyl alcohol, is known to have a broad spectrum of activity against bacteria and viruses associated with mouth and throat infections .

Biochemical Pathways

It’s structurally related compound, 2,4-dichlorobenzyl alcohol, is known to have antiviral effects, suggesting it may interact with pathways involved in viral replication or host immune response .

Pharmacokinetics

It’s structurally related compound, 2,4-dichlorobenzyl alcohol, is used in over-the-counter products for symptomatic relief of acute sore throat and postoperative sore throat , suggesting it has suitable pharmacokinetic properties for oral administration.

Result of Action

It’s structurally related compound, 2,4-dichlorobenzyl alcohol, is known to have antiseptic and antiviral effects, suggesting it may lead to the death or inactivation of bacteria and viruses .

Action Environment

Environmental factors such as temperature and humidity are known to influence the survival and transmission of viruses , which could potentially impact the efficacy of antiviral compounds.

Propriétés

IUPAC Name |

1-[(2,4-dichlorophenyl)methyl]-5-methylpyrazol-3-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11Cl2N3/c1-7-4-11(14)15-16(7)6-8-2-3-9(12)5-10(8)13/h2-5H,6H2,1H3,(H2,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEWFRECGAOYTCG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1CC2=C(C=C(C=C2)Cl)Cl)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11Cl2N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![sodium 2-{[4-(furan-2-ylmethyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate](/img/structure/B2475836.png)

![N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-phenylsulfanylpropanamide](/img/structure/B2475837.png)

![4-Fluoro-3H-spiro[isobenzofuran-1,4'-piperidine] hydrochloride](/img/structure/B2475840.png)

![N1-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-N2-(2-cyanophenyl)oxalamide](/img/structure/B2475841.png)

![2-Ethoxy-N-(4-{7-methylimidazo[1,2-A]pyridin-2-YL}phenyl)benzamide](/img/structure/B2475845.png)

![2-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2475851.png)

![1-(1-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-3-((tetrahydrofuran-2-yl)methyl)urea](/img/structure/B2475857.png)